Yttrium(III)-DPM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

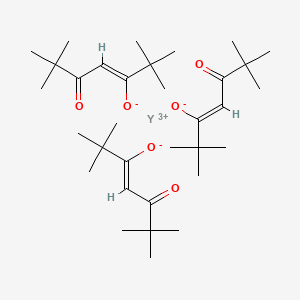

Yttrium(III)-DPM, also known as Yttrium(III) dipivaloylmethanate, is a coordination compound where yttrium is bonded to dipivaloylmethane ligands. Yttrium is a rare-earth element with the symbol Y and atomic number 39. It is known for its applications in various fields, including electronics, medicine, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Yttrium(III)-DPM can be synthesized through various methods, including:

Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides in the presence of dipivaloylmethane.

Chemical Vapor Deposition (CVD): This method involves the reaction of yttrium chloride with dipivaloylmethane in a vapor phase.

Solid-State Reactions: Yttrium oxide is reacted with dipivaloylmethane at high temperatures to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical vapor deposition or sol-gel methods due to their efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

Yttrium(III)-DPM undergoes oxidation under specific conditions to form yttrium oxide (Y₂O₃), a process relevant to materials synthesis and catalysis.

-

Mechanistic Insight : Oxidation involves cleavage of the dipivaloylmethane ligands, followed by yttrium coordination to oxygen. The reaction is exothermic and proceeds efficiently in air .

Reduction Reactions

Reductive pathways enable access to lower oxidation states of yttrium, though such reactions are less common due to Y(III)’s stability.

-

Challenges : Yttrium hydrides are highly reactive and prone to hydrolysis, limiting their practical applications .

Ligand Substitution Reactions

This compound participates in ligand exchange reactions, forming new coordination complexes with enhanced functionality.

Substitution with Oxygen-Donor Ligands

Substitution with Nitrogen-Donor Ligands

Comparative Reactivity with Analogous Complexes

This compound exhibits distinct reactivity compared to other yttrium complexes:

Spectroscopic and Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

Yttrium(III)-DPM serves as a precursor for the synthesis of yttrium-containing materials and catalysts. It is utilized in various chemical reactions due to its ability to form stable complexes with different ligands. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing new coordination compounds.

Key Reactions:

- Oxidation: this compound can be oxidized to form yttrium oxide (Y₂O₃).

- Reduction: It can be reduced to yield lower oxidation state yttrium compounds.

- Substitution: Ligands can be substituted with other ligands under suitable conditions.

Biology and Medicine

In the medical field, this compound is explored for its potential use in imaging agents and radiotherapy. Its isotopes, particularly Yttrium-90, are significant in cancer treatment applications.

Case Study: RadioGel™

Yttrium-90 polymer composites (RadioGel™) have been developed for treating solid tumors through direct interstitial injection. This method allows for localized delivery of radiation while minimizing exposure to surrounding healthy tissues. Studies have shown that the 90Y particles remain confined within the tumor, enhancing therapeutic efficacy and reducing systemic side effects .

Materials Science

This compound is applied in producing high-performance materials such as superconductors and phosphors used in display technologies. Its unique properties allow for the development of advanced materials with enhanced performance characteristics.

Synthesis Methods:

- Sol-Gel Method: Hydrolysis and polycondensation of metal alkoxides in the presence of dipivaloylmethane.

- Chemical Vapor Deposition (CVD): Reaction of yttrium chloride with dipivaloylmethane in vapor phase.

- Solid-State Reactions: High-temperature reactions between yttrium oxide and dipivaloylmethane.

Mecanismo De Acción

The mechanism by which Yttrium(III)-DPM exerts its effects involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy or enhancing contrast in imaging.

Comparación Con Compuestos Similares

Similar Compounds

- Yttrium(III) chloride (YCl₃)

- Yttrium(III) nitrate (Y(NO₃)₃)

- Yttrium(III) oxide (Y₂O₃)

Uniqueness

Yttrium(III)-DPM is unique due to its specific coordination with dipivaloylmethane ligands, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stable and specific yttrium complexes, such as in advanced materials and medical imaging.

Propiedades

IUPAC Name |

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRRRPCEDUWEHL-LWTKGLMZSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Y+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Y+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57O6Y |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.